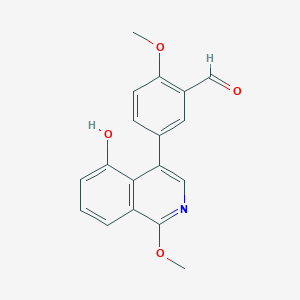
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Functional Group Modifications:
Final Aldehyde Formation: The final step involves the formylation of the aromatic ring to introduce the benzaldehyde group, typically using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), hydroxylamine (NH2OH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
Uniqueness
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
651030-52-3 |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
5-(5-hydroxy-1-methoxyisoquinolin-4-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H15NO4/c1-22-16-7-6-11(8-12(16)10-20)14-9-19-18(23-2)13-4-3-5-15(21)17(13)14/h3-10,21H,1-2H3 |
InChI-Schlüssel |
OVHVOMGSNAQEEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


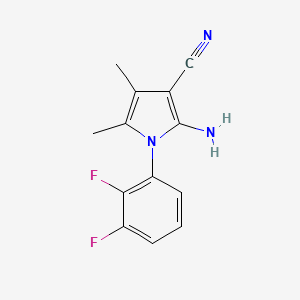
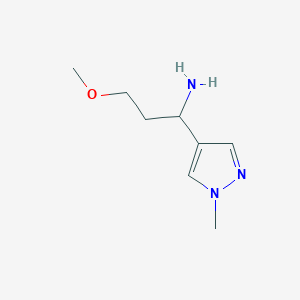
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
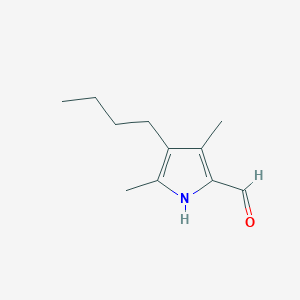
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)


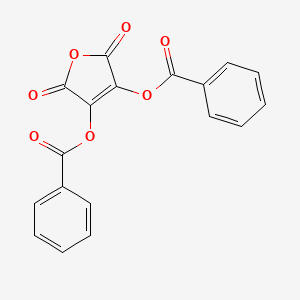

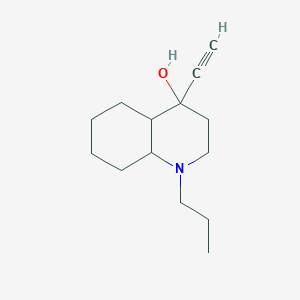
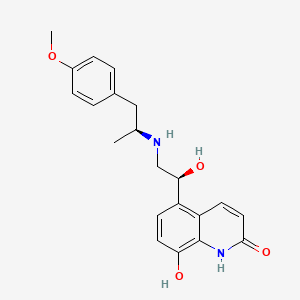
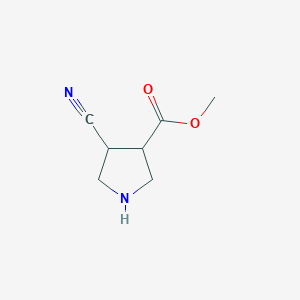

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
